1-(2-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine generally involves multi-step organic reactions. Starting with piperazine, the intermediate 1-(2-chlorobenzenesulfonyl)piperazine is synthesized by reacting piperazine with 2-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine. Separately, 3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is synthesized by a cyclization reaction of appropriate precursors under acidic or basic conditions. Finally, the two intermediates are coupled under controlled reaction conditions, such as refluxing in an appropriate solvent, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would scale up these reactions using large batch reactors, ensuring tight control of temperature, pressure, and reagent purity. The process might also incorporate advanced purification techniques, such as crystallization and chromatography, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: Sulfonyl groups can be reduced to thiol groups using reducing agents like lithium aluminum hydride.
Substitution: Aromatic substitution reactions can occur, especially electrophilic substitutions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Friedel-Crafts catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids, ketones, or quinones depending on the conditions.
Reduction: Thiols or sulfides.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
This compound finds usage in several scientific research fields:
Chemistry: Investigated for its unique reactivity patterns and used as a building block for complex organic synthesis.
Biology: Explored for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Studied for its pharmacological properties, potentially as a therapeutic agent targeting specific pathways.
Industry: Used in materials science for developing advanced polymers or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The effects of 1-(2-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine are mediated through its interactions with molecular targets, such as enzymes or receptors. The sulfonyl group can interact with active sites of enzymes, while the aromatic rings can engage in pi-stacking interactions with receptor sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-bromobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
1-(2-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
1-(2-iodobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Highlighting Its Uniqueness
Compared to these similar compounds, 1-(2-chlorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is unique in its reactivity, stability, and potential biological activity due to the specific presence and position of the chloro and methoxy substituents, which can significantly alter electronic properties and intermolecular interactions.
Properties
IUPAC Name |
7-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN7O3S/c1-32-16-8-6-15(7-9-16)29-21-19(25-26-29)20(23-14-24-21)27-10-12-28(13-11-27)33(30,31)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDJOHGLNXHSDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5Cl)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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